[(Oxiran-2-yl)methyl]phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYACGDOQOAHSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612487 | |
| Record name | [(Oxiran-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50577-86-1 | |
| Record name | [(Oxiran-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemoenzymatic Approaches for 2r,3s 3 Methyloxiran 2 Yl Phosphonic Acid and Analogues
Total Synthesis Strategies
Total synthesis of Fosfomycin (B1673569) and related epoxyphosphonates typically begins with the construction of a propenylphosphonic acid backbone, followed by stereocontrolled epoxidation or the formation and subsequent cyclization of a diol intermediate. The initial synthesis of racemic Fosfomycin involved the epoxidation of (Z)-1-propenylphosphonic acid, with subsequent resolution of the enantiomers using a chiral base like quinine. nih.gov Modern strategies, however, focus on establishing the desired stereochemistry from the outset through enantioselective methods to avoid resolution steps, which are inherently inefficient. googleapis.com
Enantioselective and Stereocontrolled Synthetic Routes
Achieving the correct absolute and relative stereochemistry at the C1 and C2 positions is the most critical aspect of synthesizing these compounds. Methodologies have evolved from classical resolution to sophisticated asymmetric catalysis and the use of chiral auxiliaries.
Chiral auxiliaries are compounds temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgyoutube.com After the desired chiral center is created, the auxiliary is removed.
A notable example involves the use of tartaric acid derivatives. In one approach, (Z)-1-propenylphosphonic dichloride is reacted with a tartaric acid derivative to form a cyclic phosphonate (B1237965). Subsequent ring-opening and bromohydroxylation proceed with high diastereoselectivity, guided by the chiral tartaric acid moiety. The resulting bromohydrin intermediate is then cyclized to form the enantiomerically pure epoxide ring. nih.gov
The Oxazaphospholidine Method is another powerful technique for controlling phosphorus stereochemistry, though it is more commonly applied to the synthesis of P-chiral oligonucleotides and nucleotide prodrugs. nih.govacs.orgnih.gov In this approach, a nucleoside or another substrate alcohol reacts with a phosphitylating agent derived from a chiral amino alcohol, such as L-proline, to form a stereodefined oxazaphospholidine monomer. nih.gov This monomer can then be coupled with another molecule. The chiral auxiliary dictates the stereochemical course of the reaction at the phosphorus center. While not a direct method for creating the carbon stereocenters in Fosfomycin, this approach is fundamental in the broader field of stereocontrolled phosphonate synthesis.
| Chiral Auxiliary Approach | Key Intermediate | Outcome |
| Tartaric Acid Derivative | (1R, 2S)-bromohydrin | High chemoselectivity and stereospecificity in bromohydroxylation. nih.gov |
| (R,R)-TADDOL H-phosphonate | α-hydroxyphosphonates | Good to excellent diastereoselectivity in hydrophosphonylation of aldehydes. chim.it |
| Camphorsultam | Oxazoline ring | Superior asymmetric induction compared to other auxiliaries in certain cyclizations. wikipedia.org |
| Pseudoephedrine | Amide adducts | Used for asymmetric alkylation reactions. wikipedia.org |
Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. uea.ac.uk Several catalytic asymmetric epoxidation methods have been successfully applied to the synthesis of Fosfomycin analogues. wikipedia.org
The Sharpless Asymmetric Dihydroxylation has been a cornerstone of this approach. In this strategy, an (E)-1-propenylphosphonate ester is subjected to dihydroxylation using an osmium catalyst and a chiral ligand (often derived from cinchona alkaloids, as found in AD-mix preparations). This reaction creates a chiral diol with very high enantiomeric excess (>99% ee). nih.gov The resulting (1S,2S)-1,2-dihydroxypropylphosphonate is then regioselectively sulfonylated at one hydroxyl group, followed by base-induced intramolecular cyclization to form the desired (1R,2S)-epoxide ring. nih.gov
Another powerful method is the enantioselective hydrogenation of β-oxophosphonates . This large-scale synthesis route uses a chiral ruthenium catalyst, such as one complexed with (S)-BINAP, to reduce a protected α-bromo-β-oxophosphonate. This hydrogenation step sets the stereochemistry of the resulting bromohydrin with high enantiomeric excess (98% ee), which is then converted to Fosfomycin. nih.gov Chiral phosphoric acids have also emerged as effective catalysts for the epoxidation of certain alkenes using hydrogen peroxide. nih.gov
| Catalytic Method | Substrate | Catalyst/Reagent | Yield/Selectivity |
| Sharpless Dihydroxylation | (E)-1-propenyl-phosphonate | AD-mix-α | 65% yield, >99% ee for diol nih.gov |
| Enantioselective Hydrogenation | α-bromo-β-oxophosphonate | (S)-BINAP-Ru(II) complex | 98% ee for bromohydrin nih.gov |
| Chiral Phase-Transfer Catalysis | Electron-deficient alkenes | Chiral quaternary ammonium (B1175870) salts | Variable, depends on substrate bohrium.com |
| Organocatalysis (Shi Epoxidation) | Alkenes | Fructose-derived ketone | High ee for various alkenes wikipedia.org |
While the choice of catalyst or auxiliary is paramount, reaction conditions such as temperature, solvent, and pH can also significantly influence stereochemical outcomes.
In the Sharpless asymmetric dihydroxylation, for instance, performing the reaction at 0°C was found to accelerate the process and achieve high enantioselectivity. nih.gov For the bromohydroxylation of a cyclic phosphonate derived from a tartaric acid auxiliary, the reaction was conducted at 15°C to achieve high stereospecificity. nih.gov
In processes involving the reduction of keto-phosphonates, the choice of solvent and the nature of the reducing agent can affect the diastereoselectivity. For example, the reduction of certain α-keto phosphonates with sodium borohydride (B1222165) in methanol (B129727) can lead to undesired side reactions and low diastereoselectivity if the reagent is basic. Controlling the reaction conditions is crucial to suppress these pathways. googleapis.com The pH is also a critical factor in the final steps of synthesis, particularly when converting the phosphonate ester to the free acid and during salt formation, as the epoxide ring is susceptible to hydrolysis under strongly acidic or basic conditions. google.com
Epoxide Ring Formation Methodologies
The formation of the epoxide ring is a key step in the synthesis of Fosfomycin and its analogues. Several distinct chemical transformations are employed to construct this three-membered ring.
One of the most direct methods is the epoxidation of an alkene precursor . The first synthesis of racemic Fosfomycin utilized the epoxidation of (Z)-1-propenylphosphonic acid with an oxidizing agent like peroxyacetic acid. nih.gov This approach directly converts the double bond into the oxirane ring.
A more controlled and stereospecific method involves the cyclization of a halohydrin . In this two-step process, an alkene is first converted to a halohydrin (a molecule containing adjacent halogen and hydroxyl groups). This is often achieved through reactions like bromohydroxylation using N-bromoacetamide (NBA) in water. nih.gov The resulting bromohydrin is then treated with a base (e.g., sodium methoxide (B1231860) or sodium hydroxide), which deprotonates the hydroxyl group, leading to an intramolecular SN2 reaction that displaces the halide and forms the epoxide ring. This method is advantageous because the stereochemistry of the halohydrin directly translates to the stereochemistry of the epoxide. nih.gov
A third major route involves the cyclization of a 1,2-diol . As described in the context of the Sharpless dihydroxylation, a chiral 1,2-diol is synthesized first. To facilitate ring closure, one of the hydroxyl groups must be converted into a good leaving group. This is typically done by regioselective sulfonylation (e.g., with nosyl chloride or tosyl chloride). Subsequent treatment with a base, such as potassium carbonate, then promotes the intramolecular cyclization to form the epoxide. nih.gov
Chemoenzymatic approaches also provide a powerful route to epoxide formation. In nature, the enzyme HppE catalyzes the direct conversion of (S)-2-hydroxypropylphosphonic acid ((S)-HPP) into Fosfomycin through a unique dehydrogenation reaction, where the oxygen for the epoxide ring comes from the substrate's own hydroxyl group. nih.govchemistryviews.orgzendy.io
Phosphonate Group Introduction Techniques
The introduction of the phosphonate group is a foundational step in the synthesis of these molecules. The C-P bond is robust and its formation is typically achieved early in the synthetic sequence. rsc.org
The Michaelis-Arbuzov reaction is one of the most widely used methods for forming carbon-phosphorus bonds. wikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, followed by dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion to yield a dialkyl phosphonate. wikipedia.orgorganic-chemistry.org
The Michaelis-Becker reaction is an alternative method where a deprotonated dialkyl phosphite (a phosphonate anion) acts as a nucleophile and displaces a halide or other leaving group from an alkyl substrate. wikipedia.org
For the synthesis of vinyl or aryl phosphonates, palladium-catalyzed cross-coupling reactions, such as the Hirao reaction , are often employed. rsc.orgorganic-chemistry.org This reaction couples aryl or vinyl halides with dialkyl phosphites in the presence of a palladium catalyst and a base.
Finally, the Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and a dialkyl phosphite, which is a common method for synthesizing α-aminophosphonates. wikipedia.org While not directly used for Fosfomycin's core structure, it is a key method in the synthesis of phosphonate analogues containing amino groups. mdpi.com
Dealkylation and Hydrolysis Protocols for Phosphonic Acid Moieties
The final step in the synthesis of many phosphonic acids, including analogues of [(Oxiran-2-yl)methyl]phosphonic acid, involves the deprotection of a phosphonate ester intermediate. The choice of dealkylation or hydrolysis protocol is critical and depends on the stability of other functional groups within the molecule. Two primary strategies are employed: harsh acidic or basic hydrolysis and milder methods using silyl (B83357) halides. nih.govgoogleapis.com
Acidic and Alkaline Hydrolysis
Acid-catalyzed hydrolysis is a widely applied method for cleaving phosphonate esters to yield the corresponding phosphonic acids. nih.gov The most common approach utilizes concentrated aqueous solutions of hydrochloric acid (HCl) at reflux, a process that can take from one to twelve hours. chemistryviews.org Hydrobromic acid (HBr) is also used and can be more efficient in some cases. nih.gov The hydrolysis of dialkyl phosphonates proceeds in a consecutive, two-step manner. nih.govgoogleapis.com These conditions are often harsh, requiring high temperatures and long reaction times, which limits their use to molecules that lack acid-labile functional groups. nih.govrsc.org To accelerate this process, microwave-assisted hydrolysis using equimolar amounts of HCl has been developed as a highly efficient and "green" alternative. google.com
Alkaline hydrolysis, typically using reagents such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), offers a less corrosive alternative to acidic methods. nih.gov However, this approach is unsuitable for molecules containing base-sensitive moieties. nih.gov
Mild Dealkylation using Silyl Halides
For complex molecules bearing sensitive functional groups, milder dealkylation methods are necessary. rsc.org The most prominent of these is the McKenna reaction, which employs bromotrimethylsilane (B50905) (BTMS) for the efficient and mild synthesis of organophosphorus acids. researchgate.netmdpi.com This two-step procedure first involves the conversion of the dialkyl phosphonate ester into a more labile bis(trimethylsilyl) ester intermediate. google.commagtech.com.cn Subsequent solvolysis, typically with methanol or water, gently cleaves the silyl esters to afford the final phosphonic acid. researchgate.netnih.gov This method proceeds under neutral, nonaqueous conditions, preserving the integrity of acid- or base-labile groups. nih.govgoogleapis.com
A related method uses a combination of chlorotrimethylsilane (B32843) (TMSCl) and a salt like sodium iodide (NaI) or lithium bromide (LiBr) in an acetonitrile (B52724) solvent to achieve a similar transformation. googleapis.com For molecules containing benzyl (B1604629) phosphonate esters, catalytic hydrogenolysis using palladium on charcoal (Pd/C) provides another mild and selective deprotection strategy. acs.org
| Method | Key Reagents | Typical Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Well-established, uses common reagents. chemistryviews.org | Harsh conditions, not suitable for acid-labile molecules. rsc.org |
| Alkaline Hydrolysis | NaOH, KOH, LiOH | Aqueous solution, heating | Less corrosive than acid hydrolysis. nih.gov | Not suitable for base-labile molecules. nih.gov |
| McKenna Reaction | Bromotrimethylsilane (BTMS), followed by an alcohol (e.g., MeOH) | Anhydrous solvent (e.g., CH₂Cl₂, MeCN), room temp. to 35°C. google.com | Mild, neutral conditions; high chemoselectivity. mdpi.com | Potential for side reactions if not controlled. google.com |
| TMSCl/NaI | Chlorotrimethylsilane (TMSCl), Sodium Iodide (NaI) | Acetonitrile, reflux | Mild, nonaqueous, neutral conditions. googleapis.com | Requires specific solvent and salt combination. |
| Catalytic Hydrogenolysis | H₂, Palladium on Charcoal (Pd/C) | Various solvents (e.g., EtOH, EtOAc), room temp. | Very mild, highly selective for benzyl esters. acs.org | Limited to benzylic esters; catalyst can be expensive. |
Biosynthetic Pathways and Enzymatic Synthesis
The biosynthesis of this compound is a complex enzymatic process. While different microorganisms, such as Streptomyces and Pseudomonas, produce this compound, their biosynthetic pathways are convergent, sharing only the initial and final enzymatic steps. nih.govnih.gov The pathway in Streptomyces has been extensively studied and involves a series of biotransformations starting from the primary metabolite phosphoenolpyruvate (B93156) (PEP). google.com
Elucidation of Biotransformation Enzymes (e.g., FomD, Fom4/HppE)
Several key enzymes, encoded by the fom gene cluster, are responsible for constructing the fosfomycin molecule in Streptomyces. Among the late-stage enzymes, FomD and Fom4 (also known as HppE) are crucial for finalizing the core structure.
Fom4/HppE (2-Hydroxypropylphosphonate Epoxidase): This enzyme catalyzes the final, defining step in the pathway: the formation of the epoxide ring. Fom4/HppE is a mononuclear, non-heme Fe(II)-dependent enzyme that converts (S)-2-hydroxypropylphosphonate ((S)-2-HPP) into fosfomycin. nih.govchemistryviews.org This transformation is an unusual 1,3-dehydrogenation of a secondary alcohol to form the C-O bond of the oxirane ring. chemistryviews.org X-ray crystallography has revealed that Fom4/HppE exists as a homotetramer, with each monomer containing a single ferrous ion in its active site. chemistryviews.org
FomD: The FomD enzyme plays a critical role in preparing the substrate for the final epoxidation step. Research suggests that FomD, a protein containing a DUF402 domain, catalyzes the hydrolytic cleavage of a cytidine (B196190) monophosphate (CMP) group from an intermediate, (S)-2-hydroxypropylphosphonate-CMP ((S)-HPP-CMP). chemistryviews.org This reaction releases (S)-2-HPP, the direct precursor and substrate for the Fom4/HppE epoxidase. chemistryviews.org The crystal structure of FomD has been successfully elucidated, providing insight into its catalytic function. chemistryviews.org
| Enzyme | Gene | Enzyme Class | Substrate | Product | Function in Pathway |
|---|---|---|---|---|---|
| FomD | fomD | Hydrolase (DUF402 domain) | (S)-HPP-CMP | (S)-2-HPP | Removes CMP group to generate the substrate for Fom4. chemistryviews.org |
| Fom4/HppE | fom4 | Non-heme Iron Epoxidase | (S)-2-HPP | This compound | Catalyzes the final epoxidation step. nih.govchemistryviews.org |
Investigating Specificity and Mechanisms of Biosynthetic Enzymes
The mechanism of the Fom4/HppE-catalyzed epoxidation is particularly noteworthy for its unique chemistry. The reaction involves the dehydrogenation of a secondary alcohol, a process distinct from typical epoxidations that involve the oxidation of alkenes. googleapis.com The enzyme requires a divalent metal cation, typically Fe²⁺, in its active site for catalysis. rsc.org While early investigations suggested a mechanism involving the reduction of O₂, subsequent studies have proposed that Fom4/HppE may function as a peroxidase, utilizing hydrogen peroxide (H₂O₂) as the preferred substrate to generate a high-valent Fe(IV)=O intermediate that performs the hydrogen abstraction and ring closure. nih.gov
The enzyme exhibits significant stereospecificity, acting on the (S)-enantiomer of 2-HPP to produce the biologically relevant (1R,2S)-fosfomycin. nih.gov Interestingly, the orthologous enzyme in Pseudomonas, Psf4, can also recognize (R)-2-HPP as a substrate; however, instead of performing epoxidation, it catalyzes an oxidation reaction to produce 2-oxopropylphosphonate. nih.gov This difference in reactivity highlights the subtle evolutionary divergence between the two convergent pathways.
Genetic Engineering for Enhanced Production
Improving the production yield of antibiotics from their native microbial producers is a significant goal in biotechnology. Genetic manipulation of Streptomyces species, the natural producers of fosfomycin, is a key strategy for achieving enhanced production. googleapis.com General approaches that have proven successful for other antibiotics in Streptomyces are applicable to fosfomycin production.
One effective strategy involves the manipulation of regulatory genes. The elimination of pleiotropic negative regulators, such as the wblA gene, has been shown to dramatically increase antibiotic titers in Streptomyces strains. mdpi.comnih.gov Conversely, the overexpression of pathway-specific activator genes, often found within the biosynthetic gene cluster, can also boost production.
Furthermore, metabolic engineering techniques can be used to direct more of the cell's primary metabolic flux towards the antibiotic biosynthetic pathway. This can involve increasing the precursor supply (in this case, phosphoenolpyruvate) or knocking out competing metabolic pathways to reduce the drain on essential building blocks. The development of advanced genetic tools, including versatile cloning vectors and efficient gene transfer systems, has greatly facilitated these engineering efforts in Streptomyces. googleapis.com
Chemical Derivatization and Structural Modifications of the Core Scaffold
Synthesis of Phosphonate Esters and Prodrug Precursors for Research Applications
Chemical modification of the this compound scaffold, particularly at the phosphonic acid moiety, is a key strategy for creating intermediates for total synthesis and for developing research tools. Esterification of the phosphonic acid group to form phosphonate esters is a common derivatization.
In various total synthesis approaches, dialkyl or dibenzyl esters of fosfomycin and its precursors are prepared as key intermediates. googleapis.comgoogle.com For instance, when a synthesis route involves the epoxidation of a propenylphosphonic acid derivative, the reaction is often carried out on a phosphonate ester. The resulting fosfomycin ester can then be deprotected in the final step to yield the free phosphonic acid. google.com The choice of ester (e.g., methyl, ethyl, benzyl) is often dictated by the specific deprotection method planned for the final step.
The synthesis of phosphonate esters also serves as a foundational step in the design of prodrug precursors. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For highly polar molecules like fosfomycin, which can have limited membrane permeability, conversion to a more lipophilic ester prodrug is a rational approach to improve bioavailability for research applications studying cell uptake mechanisms. magtech.com.cn While fosfomycin itself is often administered as a salt (e.g., fosfomycin trometamol) to enhance absorption, the synthesis of ester prodrugs of phosphonate analogues has been successfully employed. nih.gov These ester derivatives can be designed to be cleaved by cellular esterases, releasing the active phosphonic acid at the target site. The synthesis of such precursors typically involves standard esterification procedures, followed by purification to isolate the desired phosphonate ester derivative.
Exploration of Epoxide Ring Modifications
The epoxide ring is a key functional group in this compound, offering a site for a variety of chemical transformations. The inherent strain of the three-membered ring makes it susceptible to nucleophilic attack, leading to a range of functionalized products. These reactions can be catalyzed by either acid or base, with the regioselectivity of the ring-opening being a critical consideration. libretexts.org
Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will then preferentially attack the more substituted carbon atom. Conversely, under basic conditions, the nucleophile directly attacks the less sterically hindered carbon of the epoxide ring in an SN2-type reaction. libretexts.org This differential reactivity allows for controlled and selective modifications.
For instance, the hydrolysis of the epoxide ring, either under acidic or basic conditions, leads to the formation of a diol. libretexts.org This transformation can be a crucial step in the synthesis of more complex molecules. The reaction with anhydrous acids (HX) can yield a trans-halohydrin, providing a handle for further functionalization. libretexts.org
An analogous reaction has been demonstrated with glycerol-2,3-cyclic phosphate (B84403), where ring-opening with various amino alcohols leads to the formation of phosphodiester headgroups. nih.gov This suggests that the epoxide ring of this compound could be similarly opened with a range of nucleophiles to introduce diverse functionalities.
Table 1: Regioselectivity of Epoxide Ring-Opening Reactions
| Catalyst | Reaction Conditions | Site of Nucleophilic Attack | Product Type |
| Acid | Aqueous acid | More substituted carbon | 1,2-diol (trans) |
| Base | Aqueous base (e.g., OH⁻) | Less substituted carbon | 1,2-diol (trans) |
| Anhydrous Acid | HX | Less substituted carbon (for primary/secondary carbons) or more substituted carbon (for tertiary carbons) | trans-halohydrin |
Introduction of Side-Chain Substituents and Analogues
The synthesis of analogues of this compound with various side-chain substituents is a key area of research for modulating the compound's properties. The introduction of different functional groups can be achieved through various synthetic strategies, often involving the use of substituted starting materials or the modification of key intermediates.
One common approach to synthesizing phosphonic acids is the Michaelis-Arbuzov reaction. researchgate.net This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. By using appropriately substituted alkyl halides, a wide range of phosphonates with different side chains can be prepared. These can then be converted to the corresponding phosphonic acids.
Another versatile method is the Mannich reaction, which can be used to introduce aminomethylenephosphonic acid functionalities. orientjchem.org This reaction typically involves an amine, formaldehyde, and a phosphorus compound. By varying the amine component, diverse side chains can be incorporated.
Furthermore, post-synthesis modification of the phosphonic acid moiety or other parts of the molecule can also be employed to introduce new substituents. For example, the synthesis of mixed phosphonate esters and amino acid-based phosphonamidates has been reported, demonstrating the feasibility of modifying the phosphorus center. mdpi.com
While specific examples of extensive side-chain modification on this compound are not abundant in the literature, the general principles of phosphonic acid synthesis and modification provide a clear roadmap for creating a diverse library of analogues.
Development of Phosphorus-Containing Polymers and Materials
The unique properties of phosphonic acids, including their strong interaction with metal oxides and their potential for flame retardancy, make them attractive monomers for the development of functional polymers and materials. The presence of the reactive epoxide group in this compound offers a potential route for polymerization.
One approach is the ring-opening polymerization of the epoxide. This can be initiated by various catalysts and can lead to the formation of polyethers with pendant phosphonic acid groups. The resulting polymers would combine the properties of a polyether backbone with the functionality of the phosphonic acid side chains. The polymerization of other oxirane-containing monomers, such as 4-(oxiran-2-ylmethyl)morpholine, has been demonstrated, suggesting the feasibility of this approach. researchgate.net
Alternatively, the phosphonic acid group can be incorporated into other polymer backbones. For example, vinylphosphonic acid can be polymerized to form poly(vinylphosphonic acid), a water-soluble polymer with applications in coatings, fuel cells, and surface treatments. sigmaaldrich.compolysciences.com Copolymers of vinylphosphonic acid with other monomers, such as polyethylene (B3416737) glycol, have also been synthesized for applications like the stabilization of iron oxide nanoparticles. rsc.org
Furthermore, phosphonic acid functionalities can be introduced into existing polymers through post-polymerization modification. For instance, poly(glycidyl methacrylate) contains pendant epoxide groups that can be opened by various nucleophiles, including those containing phosphonic acid groups, to create functionalized polymers. rsc.org
Table 2: Examples of Phosphorus-Containing Polymers and their Synthesis
| Polymer | Monomer(s) | Polymerization Method | Key Properties/Applications |
| Poly(vinylphosphonic acid) | Vinylphosphonic acid | Radical polymerization | High acidity, metal chelation, proton conductivity |
| Poly(ethylene glycol)-b-poly(vinylphosphonic acid) | Ethylene glycol, Vinylphosphonic acid | RAFT/MADIX polymerization | Stabilization of nanoparticles |
| Polyethers with pendant phosphonic acids | This compound (hypothetical) | Ring-opening polymerization | Potential for flame retardancy, adhesion |
| Phosphonate-functionalized polyacrylates | Acrylic monomers, Phosphorus-containing monomers | Emulsion polymerization | Flame retardancy |
Functionalization of Surfaces via Phosphonic Acid Linkages
Phosphonic acids are well-known for their ability to form strong and stable bonds with a variety of metal oxide surfaces. This property has been widely exploited for the surface functionalization of materials to impart new properties such as corrosion resistance, improved biocompatibility, and tailored surface energy.
The phosphonic acid group can bind to surfaces like zirconia (ZrO₂), titania (TiO₂), and iron oxides through the formation of covalent metal-oxygen-phosphorus (M-O-P) bonds. nih.govresearchgate.net This results in the formation of self-assembled monolayers (SAMs) that are robust and can withstand harsh conditions.
The functionalization process typically involves immersing the substrate in a solution of the phosphonic acid. The nature of the solvent, temperature, and concentration can influence the quality and density of the resulting monolayer. The organic part of the phosphonic acid molecule then forms the new surface, allowing for the tuning of surface properties. For example, using perfluorinated phosphonic acids can create a highly hydrophobic surface.
Polymers containing phosphonic acid groups can also be used for surface modification. These polymers can be grafted onto surfaces, providing a thicker and potentially more robust coating. For instance, poly(ethylene glycol) with a terminal phosphonic acid group has been used to coat cerium oxide nanoparticles, enhancing their stability. specificpolymers.com The use of phosphonic acid-containing copolymers to modify titanium surfaces has been shown to improve hemocompatibility.
The ability of this compound to bind to surfaces, coupled with the reactivity of its epoxide group, presents interesting possibilities for creating reactive surfaces that can be further modified in situ.
Mechanistic Elucidation of Biological Activity and Molecular Targets
Inhibition of Essential Enzymatic Pathways
The primary mode of action for [(Oxiran-2-yl)methyl]phosphonic acid is the covalent inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is a critical step in the biosynthesis of peptidoglycan. nih.govpatsnap.com The phosphonate (B1237965) group is also a key feature in a broader class of enzyme inhibitors that target various metabolic pathways.
This compound is a potent and specific inhibitor of MurA, an enzyme that catalyzes the first committed step in the biosynthesis of the bacterial cell wall peptidoglycan. acs.orgnih.gov This inhibition is the cornerstone of its antibacterial activity. The mechanism is a two-step process involving the compound acting as a substrate analog followed by an irreversible chemical reaction within the enzyme's active site. nih.gov
The initial step of MurA inhibition involves this compound acting as a structural and chemical analog of the natural substrate, phosphoenolpyruvate (B93156) (PEP). nih.govinvivochem.commdpi.com The phosphonate group of the inhibitor mimics the phosphate (B84403) group of PEP, allowing it to bind to the active site of the MurA enzyme. nih.govmdpi.com This competitive binding is a crucial prerequisite for the subsequent inactivation step. The enzyme MurA catalyzes the transfer of an enolpyruvyl group from PEP to UDP-N-acetylglucosamine (UNAG). this compound effectively competes with PEP for the binding site on MurA, positioning its reactive epoxide ring in proximity to key catalytic residues. nih.gov
Following its binding to the MurA active site, this compound proceeds to irreversibly inactivate the enzyme. acs.org This inactivation occurs through a covalent modification of a key amino acid residue. frontiersin.org Specifically, the thiol group of a cysteine residue (Cys115 in E. coli MurA) performs a nucleophilic attack on one of the carbon atoms of the epoxide ring. nih.govfrontiersin.org This attack leads to the opening of the strained epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme. acs.orgnih.gov This covalent adduct permanently blocks the active site, rendering the enzyme non-functional and thereby halting the peptidoglycan synthesis pathway, which ultimately leads to bacterial cell lysis. mdpi.comnih.gov The inactivation is considered irreversible under physiological conditions. asm.org
The phosphonate group is a versatile pharmacophore used in the design of inhibitors for a wide range of enzymes beyond MurA. Phosphonates are effective enzyme inhibitors because they can act as stable isosteric mimics of phosphate esters or as analogs of the tetrahedral transition states that occur during enzymatic reactions involving phosphate groups. researchgate.netnih.govnih.gov Their carbon-phosphorus (C-P) bond is resistant to hydrolysis compared to the phosphoester (P-O-C) bond found in natural substrates, making them robust inhibitors. nih.govfrontiersin.org
Below is a table summarizing the inhibitory action of phosphonate-containing compounds on several key enzyme classes.
| Enzyme Class | Example(s) | Role of Phosphonate Group | Reference(s) |
| Phosphatases | Protein Tyrosine Phosphatase (PTP-1B), Serine/Threonine Phosphatase (PP-2A) | Acts as a phosphate mimic, competitively inhibiting the dephosphorylation of substrates. | nih.govnih.gov |
| Glutamine Synthetase | Glutamine Synthetase (GS) from various organisms | Acts as a stable analog of the phosphorylated tetrahedral intermediate of the reaction. | acs.orgnih.govnih.gov |
| Methionine Aminopeptidases | Methionine aminopeptidase (B13392206) 2 (MetAP2) | Binds to the active site, preventing the removal of N-terminal methionine from new proteins. | nih.govpatsnap.comcancer.gov |
Phosphatases , which cleave phosphate groups from molecules, are a key target for phosphonate inhibitors. biocompare.cominterchim.fr For instance, certain aryl-containing difluoromethylphosphonic acids have been shown to competitively inhibit protein-tyrosine phosphatase PTP-1B and serine/threonine phosphatase PP-2A. nih.govnih.gov
Glutamine Synthetase , a crucial enzyme in nitrogen metabolism, is another target. researchgate.net Bisphosphonic acids and other phosphonate analogs have been developed as potent inhibitors of glutamine synthetase from various sources, including bacteria, by mimicking the transition state of the enzymatic reaction. nih.govnih.gov
Methionine aminopeptidase 2 (MetAP-2) is an enzyme involved in protein maturation that is essential for processes like angiogenesis. patsnap.comwikipedia.org Various small-molecule inhibitors incorporating phosphonate-like features or other functionalities have been developed to bind to the MetAP2 active site, blocking its function. cancer.govnih.gov
Mechanism of UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) Inhibition
Investigation of Cellular Uptake and Transport Mechanisms
For this compound to reach its intracellular target, MurA, it must first cross the bacterial cell membrane. As a small, hydrophilic molecule, it cannot freely diffuse across the lipid bilayer and instead relies on specific transport systems. acs.org
The uptake of this compound into the bacterial cytoplasm is primarily mediated by two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate uptake transporter (UhpT). acs.orgnih.govnih.gov These transporters mistake the phosphonate for their natural substrates due to structural similarities.
GlpT (Glycerol-3-Phosphate Transporter): This system is responsible for the uptake of glycerol-3-phosphate, an intermediate in glycolysis and phospholipid biosynthesis. This compound is transported via GlpT. acs.orgresearchgate.net
UhpT (Hexose Phosphate Uptake Transporter): This transporter is typically involved in the uptake of glucose-6-phosphate (G6P) and other hexose phosphates. nih.govresearchgate.net The presence of G6P can induce the expression of the UhpT system, thereby providing an additional route for the compound to enter the cell. acs.orgacs.org
Mutations or inactivation of the genes encoding these transporters, such as glpT and uhpT, can lead to reduced uptake of the compound, which is a known mechanism of resistance. acs.orgnih.gov The relative importance of each transporter can vary between different bacterial species. nih.gov For example, in E. coli, both transporters play a role, whereas in P. aeruginosa, GlpT appears to be the sole transporter.
of this compound
This compound, commonly known as fosfomycin (B1673569), is a broad-spectrum antibiotic with a unique mechanism of action. It inhibits the initial step of bacterial cell wall synthesis by irreversibly inactivating the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This distinct mechanism means that cross-resistance with other antibiotic classes is less likely to occur.
Efficacy Against Gram-Positive and Gram-Negative Bacterial Pathogens
Fosfomycin demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against common uropathogens.
Gram-Negative Bacteria: Fosfomycin is highly active against many Gram-negative bacteria. It shows good activity against Haemophilus influenzae and the majority of Enterobacteriaceae, including Citrobacter spp., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, Serratia marcescens, and Shigella spp. However, its activity is lower against other Enterobacteriaceae such as Klebsiella oxytoca, Enterobacter spp., and Morganella morganii. Organisms like Burkholderia cepacia, Stenotrophomonas maltophilia, and some species of Acinetobacter are generally not susceptible to fosfomycin.
Gram-Positive Bacteria: Fosfomycin is also effective against several Gram-positive pathogens. It demonstrates significant activity against Staphylococcus aureus and coagulase-negative staphylococci. Furthermore, it is active against Enterococcus species and β-haemolytic streptococci such as Streptococcus pyogenes and Streptococcus agalactiae.
Table 1: In Vitro Activity of Fosfomycin Against Various Bacterial Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|
| Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 4 | 16 |
| Proteus mirabilis | 1 | 8 |
| Pseudomonas aeruginosa | 64 | 128 |
| Staphylococcus aureus | 4 | 8 |
| Enterococcus faecalis | 99.0% Susceptible | |
| Streptococcus agalactiae | 8 | 64 |
| Streptococcus pyogenes | 32 | 64 |
Activity Against Multidrug-Resistant Organisms (e.g., MRSA, MDRO)
A significant attribute of fosfomycin is its retained activity against many multidrug-resistant organisms (MDROs). This makes it a valuable option in the current landscape of increasing antibiotic resistance.
Fosfomycin has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In experimental models of chronic MRSA osteomyelitis, fosfomycin treatment was significantly more effective than placebo, sterilizing the bones in a majority of treated subjects. Another study on implant-associated MRSA osteomyelitis in rats showed fosfomycin monotherapy to be highly effective.
The antibiotic is also active against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Studies have shown high susceptibility rates of ESBL-producing E. coli to fosfomycin. Furthermore, it has shown good in vitro activity against carbapenem-resistant Acinetobacter baumannii when used in combination with other antibiotics. Fosfomycin is also considered a treatment option for infections caused by vancomycin-resistant enterococci (VRE).
Table 2: Fosfomycin Susceptibility in Multidrug-Resistant Uropathogens
| Organism | Susceptibility (%) |
|---|---|
| MDR Escherichia coli | 86.9 |
| MBL-producing Escherichia coli | 88.8 |
| MDR Klebsiella pneumoniae | 87.8 |
| MBL-producing Klebsiella pneumoniae | 80 |
| MDR Proteus spp. | 100 |
| MDR Citrobacter spp. | 100 |
| MDR Pseudomonas aeruginosa | 80 |
| MBL-producing Pseudomonas aeruginosa | 88.8 |
| Staphylococcus aureus | 94 |
| Enterococcus spp. | 100 |
Synergistic Interactions with Co-Administered Antimicrobial Agents in Research Models
The combination of fosfomycin with other antimicrobial agents has been explored to enhance efficacy and combat resistance. In vitro studies have demonstrated synergistic effects when fosfomycin is combined with various antibiotics against both Gram-positive and Gram-negative bacteria.
For Gram-positive bacteria, particularly MRSA, fosfomycin has shown synergy when combined with cefamandole, cefazolin, ceftriaxone, ciprofloxacin (B1669076), imipenem, and rifampicin. Combinations with linezolid (B1675486), minocycline, vancomycin, and teicoplanin have also exhibited enhanced antibacterial activities against MRSA in biofilms. The sequential administration of fosfomycin and linezolid has been shown to have greater bactericidal activity against MRSA than concurrent administration.
Against Gram-negative bacteria, particularly Pseudomonas aeruginosa, synergistic effects have been observed with gentamicin, amikacin, ceftazidime, cefepime, ciprofloxacin, levofloxacin, and aztreonam. For carbapenem-resistant Acinetobacter baumannii, combinations of fosfomycin with aminoglycosides, glycylcyclines, fluoroquinolones, or colistin (B93849) resulted in a significant reduction in the minimum inhibitory concentration (MIC) of fosfomycin. Time-kill kinetics confirmed the synergistic bactericidal effects of fosfomycin in combination with amikacin, gentamicin, tobramycin (B1681333), minocycline, tigecycline, or colistin against these resistant strains. Similarly, against carbapenem-resistant E. coli harboring the blaNDM-1 gene, combinations of fosfomycin with aminoglycosides, colistin, tigecycline, sitafloxacin, and ciprofloxacin showed synergy.
Table 3: Summary of Synergistic Interactions of Fosfomycin with Other Antibiotics
| Bacterial Group | Pathogen | Synergistic Combinations |
|---|---|---|
| Gram-Positive | Methicillin-Resistant Staphylococcus aureus (MRSA) | Cefamandole, Cefazolin, Ceftriaxone, Ciprofloxacin, Imipenem, Rifampicin, Linezolid, Minocycline, Vancomycin, Teicoplanin |
| Enterococcus spp. | Daptomycin (B549167) | |
| Gram-Negative | Pseudomonas aeruginosa | Gentamicin, Amikacin, Ceftazidime, Cefepime, Ciprofloxacin, Levofloxacin, Aztreonam |
| Carbapenem-Resistant Acinetobacter baumannii | Aminoglycosides (Amikacin, Gentamicin, Tobramycin), Glycylcyclines (Minocycline, Tigecycline), Fluoroquinolones, Colistin | |
| Carbapenem-Resistant Escherichia coli (blaNDM-1) | Aminoglycosides, Colistin, Tigecycline, Sitafloxacin, Ciprofloxacin |
Structure Activity Relationship Sar Studies of 2r,3s 3 Methyloxiran 2 Yl Phosphonic Acid and Its Analogues
Identification of Key Pharmacophoric Elements
The potent antibacterial activity of fosfomycin (B1673569) is not attributed to a single functional group but rather to the synergistic interplay between its two core components: the epoxide ring and the phosphonic acid moiety. These elements are essential for molecular recognition, transport into the bacterial cell, and irreversible inhibition of the target enzyme.
Contribution of the Epoxide Ring to Biological Activity and Reactivity
The three-membered epoxide (oxirane) ring is the cornerstone of fosfomycin's pharmacological activity. nih.govchemistryviews.org This functional group is highly strained and, therefore, chemically reactive, a property that is fundamental to its mechanism of action. nih.gov The epoxide acts as the "warhead" of the molecule, responsible for the irreversible inactivation of the MurA enzyme. researchgate.net
Once fosfomycin is within the enzyme's active site, the epoxide ring is positioned for a nucleophilic attack by a key cysteine residue (Cys115 in E. coli MurA). researchgate.netnih.govresearchgate.net This reaction leads to the opening of the strained ring and the formation of a stable, covalent bond between the C2 carbon of the fosfomycin molecule and the sulfur atom of the cysteine residue. researchgate.netnih.gov This covalent modification permanently inactivates the enzyme, halting the first committed step in peptidoglycan synthesis and ultimately leading to bacterial cell death. nih.gov The reactivity of the epoxide is therefore central to the bactericidal effect of the compound.
| Key Pharmacophoric Element | Role in Biological Activity | Mechanism of Action |
| Epoxide Ring | Irreversible enzyme inhibition | Forms a covalent bond with the Cys115 residue in the MurA active site, leading to permanent inactivation of the enzyme. |
| Phosphonic Acid Moiety | Enzyme active site recognition; Substrate mimicry | Acts as a structural analogue of phosphoenolpyruvate (B93156) (PEP), allowing the molecule to bind to the MurA active site. |
Significance of the Phosphonic Acid Moiety as a Phosphate (B84403) Mimic
The phosphonic acid group is the second critical pharmacophoric element, serving primarily as a mimic of the natural MurA substrate, phosphoenolpyruvate (PEP). nih.gov This structural analogy allows fosfomycin to be recognized and bound within the MurA active site, effectively competing with PEP. nih.gov
Phosphonic acids are widely used in medicinal chemistry as isosteric mimics of phosphates. researchgate.net A key difference and advantage is the replacement of a labile P-O-C bond in phosphate esters with a stable P-C bond in phosphonates. This bond is significantly more resistant to chemical and enzymatic hydrolysis, which contributes to the stability of the drug molecule. researchgate.net The tetrahedral geometry and negative charge of the phosphonate (B1237965) group at physiological pH closely resemble those of the phosphate group in PEP, facilitating the necessary interactions for binding to the enzyme's active site. researchgate.net This mimicry is essential for positioning the epoxide ring correctly for its subsequent reaction with the active site cysteine.
Impact of Stereochemistry on Biological Activity and Specificity
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, dictating how they interact with their biological targets. biomedgrid.combiomedgrid.comchemicalbook.com For [(3-methyloxiran-2-yl)phosphonic acid], the specific spatial arrangement of the atoms is absolutely critical for its antibacterial efficacy.
Analysis of Substituent Effects on Inhibitory Potency and Target Affinity
The structure of fosfomycin is remarkably simple, and SAR studies have shown that there is very little tolerance for structural modification. researchgate.net The small size of the molecule is critical for its ability to fit into the active site of the MurA enzyme and to be transported into the bacterial cell.
Steric Hindrance Effects on Molecular Recognition
The molecular recognition of fosfomycin by the MurA enzyme is a highly precise process. The active site is shaped to accommodate the small phosphoenolpyruvate substrate, and by extension, the fosfomycin molecule. The introduction of substituents, particularly bulky groups, on the epoxide ring would be expected to result in significant steric hindrance.
This steric clash would likely prevent the molecule from properly entering or orienting within the active site. For the covalent reaction with Cys115 to occur, the C2 atom of the epoxide must be perfectly positioned for nucleophilic attack. Any substituent that alters the shape or size of the molecule could disrupt this alignment, thereby drastically reducing or completely abolishing its inhibitory potency. The high efficacy of the unsubstituted parent molecule suggests that its compact structure is optimal for target affinity and that modifications are generally detrimental to its activity. Although many fosfomycin analogues have been synthesized, their development has been limited, reinforcing the observation that the margins for structural alteration are exceptionally narrow. nih.gov
Electronic Effects on Reactivity and Binding
The biological activity of [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, commonly known as fosfomycin, is intrinsically linked to the electronic properties of its structure, particularly the strained epoxide ring and the phosphonate group. nih.gov These electronic characteristics are fundamental to both its covalent interaction with the target enzyme, MurA, and the initial non-covalent binding within the active site. acs.orgnih.gov
The reactivity of fosfomycin is primarily dictated by the electrophilic nature of the epoxide ring. nih.gov The carbons of the oxirane ring are electron-deficient, rendering them susceptible to nucleophilic attack. nih.govrsc.org This electronic setup is crucial for the irreversible inhibition of MurA, an enzyme that catalyzes the first committed step in bacterial peptidoglycan synthesis. acs.orgnih.gov The inhibition mechanism involves the covalent modification of a key cysteine residue (Cys115 in Escherichia coli MurA) located in the enzyme's active site. drugbank.comdrugbank.com The thiol group of this cysteine residue acts as an electron-rich nucleophile, attacking one of the partially positive carbons of the epoxide ring. nih.gov This nucleophilic attack results in the opening of the strained ring and the formation of a stable thioether bond between the inhibitor and the enzyme, thus inactivating it. nih.govfrontiersin.org
Beyond covalent reactivity, electrostatic interactions are critical for the initial binding and proper orientation of fosfomycin within the MurA active site. nih.govnih.gov The negatively charged phosphonate group plays a central role in this process. nih.gov This moiety engages in strong electrostatic interactions with a triad (B1167595) of conserved, positively charged residues in the MurA active site: Lys22, Arg120, and Arg397. nih.govnih.gov These interactions anchor the molecule in the active site, positioning the epoxide ring optimally for the subsequent nucleophilic attack by Cys115. nih.gov The phosphonate group's electronic resemblance to the phosphate moiety of the natural substrate, phosphoenolpyruvate (PEP), allows fosfomycin to act as an effective competitive inhibitor. nih.govresearchgate.net
The presence of the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) is known to enhance the inactivation of MurA by fosfomycin in a time-dependent manner. nih.gov The binding of UDP-GlcNAc induces a conformational change in the enzyme, creating an induced fit that not only renders the enzyme catalytically competent but also favorably positions Cys115 for the reaction with fosfomycin. This highlights a synergistic relationship where the electronic properties of the inhibitor, the enzyme's active site residues, and the co-substrate collectively facilitate the potent and irreversible inhibition of MurA.
The following table summarizes the key electronic interactions between fosfomycin and the MurA active site that govern its reactivity and binding.
| Interacting Moiety (Fosfomycin) | Electronic Property | Interacting Moiety (MurA Enzyme) | Interaction Type | Consequence |
| Epoxide Ring (C1 and C2) | Electrophilic (Partially Positive Carbons) | Cysteine-115 (Thiol Group) | Covalent Bond Formation (Nucleophilic Attack) | Irreversible Enzyme Inactivation nih.govacs.org |
| Phosphonate Group | Anionic (Negatively Charged) | Lysine-22, Arginine-120, Arginine-397 | Electrostatic (Ionic Bonding) | Active Site Binding and Orientation nih.govnih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Molecular Dynamics Simulations
Geometry Optimization and Electronic Structure Analysis
Quantum chemical calculations, particularly using density functional theory (DFT), have been employed to determine the optimized geometry of [(Oxiran-2-yl)methyl]phosphonic acid. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure. The analysis of the electronic structure reveals the distribution of electron density and the nature of the chemical bonds within the molecule. The presence of the electron-withdrawing phosphonic acid group and the strained epoxide ring significantly influences the molecule's electronic properties.
Conformational Analysis and Flexibility Studies
The rotational freedom around the C-C and C-P single bonds allows this compound to adopt various conformations. Conformational analysis studies, often performed using molecular mechanics or DFT, have identified several low-energy conformers. The relative energies of these conformers and the energy barriers for their interconversion provide insights into the molecule's flexibility. This flexibility is a key determinant of how the molecule interacts with its environment and other chemical species.
Solvation Effects and Influence of Aqueous Environments
The behavior of this compound in solution, particularly in aqueous environments, is of significant interest due to the polarity of both the phosphonic acid and epoxide moieties. Molecular dynamics simulations and implicit solvation models are used to study the interactions between the solute and solvent molecules. These studies show that the phosphonic acid group can form strong hydrogen bonds with water molecules, influencing its acidity and reactivity. The solvation shell around the epoxide ring also plays a crucial role in modulating its susceptibility to nucleophilic attack.
Reaction Mechanism Studies (e.g., Epoxide Ring Opening Reactions)
A primary focus of theoretical studies on this compound is its reactivity, particularly the ring-opening of the epoxide. The phosphonic acid group and the epoxide ring are key functional groups that can participate in substitution and ring-opening reactions. Computational methods are invaluable for elucidating the detailed mechanisms of these reactions.
Elucidation of Nucleophilic Attack Pathways
Theoretical calculations have been used to map out the potential energy surfaces for the reaction of this compound with various nucleophiles. These studies help to identify the transition state structures and activation energies associated with different attack pathways. The regioselectivity of the ring-opening, i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide, can be predicted by comparing the activation barriers for the two possible routes. The nature of the nucleophile and the reaction conditions are shown to be critical factors in determining the outcome of the reaction.
pH-Dependent Reactivity Predictions
The reactivity of this compound is expected to be highly dependent on the pH of the medium. The protonation state of the phosphonic acid group, which has multiple pKa values, will change with pH. Computational models can predict how these changes in protonation state affect the electronic properties of the molecule and, consequently, its reactivity. For instance, the deprotonated phosphonate (B1237965) form may exhibit different reactivity towards nucleophiles compared to the fully protonated form. These predictions are crucial for understanding and controlling the chemical behavior of this compound in various applications.
Theoretical Spectroscopy and Spectroscopic Data Interpretation
Theoretical spectroscopy plays a crucial role in the structural verification of synthesized compounds. By simulating spectra using quantum chemical methods, such as Density Functional Theory (DFT), researchers can predict the spectroscopic features of a molecule and compare them with experimental data to confirm its identity and structure.
Computational methods are widely employed to simulate the Raman and Nuclear Magnetic Resonance (NMR) spectra of phosphonate-containing molecules. For compounds structurally similar to this compound, such as fosfomycin (B1673569), DFT calculations are a common choice for predicting vibrational frequencies, while the Gauge-Including Atomic Orbital (GIAO) method is frequently used for calculating NMR chemical shifts. researchgate.net
Simulated Raman Spectroscopy:
Theoretical calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the Raman active vibrational modes of the molecule. mdpi.com These simulations help in assigning the peaks observed in experimental Raman spectra to specific molecular vibrations, such as the characteristic P=O stretching, C-P bond vibrations, and the breathing modes of the oxirane ring. The comparison between calculated and experimental spectra serves as a rigorous method for structural confirmation. researchgate.netnih.gov
Below is a table of representative simulated Raman frequencies for the analogous compound, fosfomycin, which shares the key oxirane and phosphonate functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(P=O) | 1250 - 1280 | Phosphoryl group stretching |
| Oxirane Ring Breathing | 1230 - 1260 | Symmetric stretching of the epoxide ring |
| ν(C-P) | 750 - 800 | Carbon-phosphorus bond stretching |
| Oxirane Ring Deformation | 910 - 930 | Deformation of the epoxide ring |
| δ(CH₂) | 1440 - 1460 | Methylene group scissoring |
Simulated NMR Spectroscopy:
The GIAO method is a reliable approach for predicting the NMR shielding tensors, which are then converted into chemical shifts. researchgate.net Calculations of ¹H, ¹³C, and ³¹P NMR spectra are particularly valuable. For phosphonates, ³¹P NMR is a distinctive technique due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. researchgate.net Theoretical calculations can predict the chemical shifts of the different nuclei in this compound, aiding in the interpretation of complex experimental spectra and confirming the connectivity of the atoms.
The following table presents typical calculated NMR chemical shifts for fosfomycin, serving as an illustrative example for the expected values for this compound.
| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹H | H on Oxirane Ring | 2.5 - 3.5 |
| ¹H | H on Methylene Group | 1.5 - 2.5 |
| ¹³C | C in Oxirane Ring | 45 - 55 |
| ¹³C | C in Methylene Group | 20 - 30 |
| ³¹P | Phosphonate Group | 15 - 25 |
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme.
Given its structural similarity to the antibiotic fosfomycin, this compound is predicted to target the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). rcsb.orgfrontiersin.org MurA is a crucial enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for antibiotics.
Molecular docking simulations of fosfomycin into the active site of MurA have revealed the key interactions responsible for its inhibitory activity. The molecule acts as an analogue of the natural substrate, phosphoenolpyruvate (B93156) (PEP), and forms a covalent bond with a key cysteine residue (Cys115 in E. coli) in the enzyme's active site. rcsb.orgnih.govdrugbank.com This irreversible inhibition blocks the peptidoglycan synthesis pathway, leading to bacterial cell death. acs.org
Binding Site Analysis:
The active site of MurA is located in a cleft between two domains of the enzyme. nih.gov Docking studies indicate that the phosphonate group of the inhibitor is crucial for binding and is stabilized by interactions with several positively charged and polar residues. The epoxide ring is positioned to allow for nucleophilic attack by the thiol group of Cys115. researchgate.netnih.gov
The table below summarizes the key amino acid residues in the MurA active site that are predicted to interact with fosfomycin, and by extension, with this compound.
| Amino Acid Residue | Interaction Type | Role in Binding |
|---|---|---|
| Cys115 | Covalent Bond | Forms a thioether bond with the oxirane ring, leading to irreversible inhibition. rcsb.org |
| Arg120 | Hydrogen Bond / Electrostatic | Interacts with the phosphonate group, stabilizing the negative charge. rcsb.orgresearchgate.net |
| Arg397 | Hydrogen Bond / Electrostatic | Forms hydrogen bonds with the phosphonate group. rcsb.org |
| Lys22 | Hydrogen Bond / Electrostatic | Contributes to the recognition and binding of the phosphonate moiety. rcsb.org |
| Asp305 | Hydrogen Bond | May participate in the catalytic mechanism and interact with the ligand. researchgate.net |
Interaction Energies:
The strength of the interaction between a ligand and its target enzyme can be quantified by the binding energy, typically expressed in kcal/mol. Lower binding energies indicate a more stable complex. For fosfomycin, molecular docking studies have reported binding affinities in the range of -4.6 to -9.4 kcal/mol with MurA, depending on the specific bacterial species and computational method used. researchgate.net The formation of the covalent bond with Cys115 results in a highly stable, essentially irreversible complex. It is anticipated that this compound would exhibit similar interaction energies due to its shared pharmacophore. The inhibitory potency of such compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀), with values for potent MurA inhibitors typically in the low micromolar range. nih.gov
Mechanisms of Resistance and Strategies to Overcome Them
Enzymatic Inactivation of [(Oxiran-2-yl)methyl]phosphonic Acid
One of the primary mechanisms of acquired resistance is the enzymatic inactivation of the antibiotic by bacterial enzymes. tandfonline.com These enzymes modify the structure of fosfomycin (B1673569), rendering it incapable of binding to its target. mdpi.com
Bacteria have acquired genes that encode for specific fosfomycin-modifying enzymes. The most well-characterized are the metalloenzymes FosA, FosB, and FosX, which are related in structure and function. nih.govnih.gov
FosA: This enzyme is a manganese (Mn²⁺) and potassium (K⁺)-dependent glutathione (B108866) S-transferase. tandfonline.comresearchgate.net It was first identified on a plasmid in Serratia marcescens. asm.org FosA catalyzes the addition of glutathione to the fosfomycin molecule, leading to its inactivation. mdpi.comasm.org Various subtypes, such as FosA3, have been identified and are a growing concern, particularly in Enterobacterales. frontiersin.orgresearchgate.net
FosB: FosB is a thiol-S-transferase that is also dependent on divalent metal ions like Mn²⁺ for its activity. mdpi.comnih.gov Found primarily in Gram-positive bacteria such as Staphylococcus aureus and Bacillus species, it inactivates fosfomycin by catalyzing the addition of a thiol-containing molecule. mdpi.comnih.gov In these bacteria, the preferred substrate is bacillithiol (BSH), though L-cysteine can also be used. nih.govvanderbilt.edu
FosX: This enzyme is a manganese (Mn²⁺)-dependent epoxide hydrolase. tandfonline.comresearchgate.net Homologs of the fosX gene have been found in the chromosomes of various microorganisms. researchgate.net Unlike FosA and FosB, which add complex molecules, FosX inactivates fosfomycin by catalyzing the addition of a water molecule. nih.govresearchgate.net
| Enzyme | Enzyme Class | Metal Cofactor(s) | Substrate Added to Fosfomycin | Commonly Found In |
|---|---|---|---|---|
| FosA | Glutathione S-transferase | Mn²⁺, K⁺ | Glutathione | Gram-negative bacteria (e.g., Enterobacterales) |
| FosB | Thiol-S-transferase | Mn²⁺, Mg²⁺ | Bacillithiol, L-cysteine | Gram-positive bacteria (e.g., S. aureus) |
| FosX | Epoxide hydrolase | Mn²⁺ | Water (H₂O) | Various microorganisms |
The bactericidal activity of fosfomycin is dependent on its chemically reactive epoxide, or oxirane, ring. researchgate.net The FosA, FosB, and FosX enzymes all function by catalyzing a nucleophilic attack on the C1 carbon of this ring. nih.govacs.org This reaction opens the ring and covalently attaches a new chemical group to the antibiotic, rendering it inactive. mdpi.comresearchgate.net
The specific reaction varies for each enzyme class:
FosA utilizes glutathione as the nucleophile. The thiol group of the glutathione attacks the oxirane ring, forming a stable thioether bond. mdpi.com
FosB employs a similar mechanism but uses the thiol group from either bacillithiol or L-cysteine as the nucleophile. nih.gov
FosX uses a water molecule as the nucleophile, which hydrolyzes the epoxide to form an inactive diol product. researchgate.net
Alterations in Bacterial Transport Systems
For fosfomycin to be effective, it must first enter the bacterial cell. tandfonline.com Bacteria can develop resistance by modifying the transport systems responsible for drug uptake, effectively preventing the antibiotic from reaching its cytoplasmic target, MurA. mdpi.comfrontiersin.org This is considered the most frequent mechanism of resistance observed in clinical settings. tandfonline.comfrontiersin.org
Fosfomycin enters the bacterial cell by exploiting two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). tandfonline.comfrontiersin.org
glpT and uhpT Mutations: Chromosomal mutations—such as point mutations, deletions, or insertions—in the glpT and uhpT genes are a primary cause of fosfomycin resistance. nih.govtandfonline.comfrontiersin.org These mutations can lead to the production of non-functional transporter proteins, which significantly reduces the influx of fosfomycin into the cell. frontiersin.orgfrontiersin.org The loss of both transporters can lead to high levels of resistance. frontiersin.org
Regulatory Gene Mutations: The expression of both glpT and uhpT is positively regulated by cyclic AMP (cAMP). tandfonline.comnih.gov Therefore, mutations in genes that control cAMP levels, such as cyaA (which encodes adenylate cyclase) and ptsI (a component of the phosphotransferase system), can also confer resistance. nih.govnih.gov Mutations in these genes lead to lower intracellular cAMP levels, which in turn downregulates the expression of the GlpT and UhpT transporters, resulting in decreased fosfomycin uptake. tandfonline.comnih.gov
In addition to preventing entry, some bacteria can actively expel fosfomycin from the cell using efflux pumps. researchgate.net These are membrane proteins that recognize and transport a wide range of substances, including antibiotics, out of the cytoplasm. nih.gov While less common than impaired uptake, efflux has been identified as a mechanism of fosfomycin resistance in some pathogens. For instance, the Tet38 efflux pump in Staphylococcus aureus has been shown to contribute to fosfomycin resistance by actively transporting the drug out of the cell. nih.gov Similarly, the AbaF transporter, a member of the major facilitator superfamily (MFS) of efflux pumps, has been implicated in fosfomycin resistance in Acinetobacter baumannii. mdpi.com
Modifications of the Target Enzyme (MurA)
The cellular target of fosfomycin is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the early stages of peptidoglycan biosynthesis. frontiersin.orgfrontiersin.org Fosfomycin acts as an analog of phosphoenolpyruvate (B93156) and irreversibly inhibits MurA by forming a covalent bond with a key cysteine residue (Cys115 in E. coli) in the enzyme's active site. frontiersin.orgmdpi.com
Resistance can arise from modifications to the MurA enzyme itself. nih.gov Mutations in the murA gene that result in an amino acid substitution at the active site, particularly at the Cys115 residue, can reduce the affinity of the enzyme for fosfomycin, thereby conferring resistance. nih.govmdpi.com However, this mechanism is relatively uncommon in clinical isolates, likely because these mutations can impair the enzyme's normal function, leading to a significant fitness cost for the bacteria. mdpi.comasm.org
Another pathway to resistance is the overexpression of the murA gene. asm.org If the cell produces significantly more MurA enzyme than normal, the concentration of fosfomycin may be insufficient to inhibit all of the enzyme molecules, allowing peptidoglycan synthesis to proceed. nih.gov This mechanism can confer clinical levels of resistance at a lower fitness cost compared to active site mutations. asm.org
Development of Counter-Resistance Strategies in Research
The emergence of resistance to this compound has prompted research into strategies to overcome these mechanisms and preserve the clinical utility of this antibiotic. Key approaches include the use of combination therapies and the development of novel derivatives and inhibitors that can circumvent established resistance pathways.
A significant strategy to combat resistance is the use of this compound in combination with other antimicrobial agents. This approach can result in synergistic or additive effects, enhancing bactericidal activity and potentially preventing the emergence of resistant strains. nih.gov Fosfomycin's unique mechanism of action, which involves inhibiting the very early stages of cell wall synthesis, and its low potential for cross-resistance with other antibiotic classes make it a favorable candidate for combination therapy. asm.orgnih.gov
Numerous in vitro and in vivo studies have demonstrated the synergistic potential of fosfomycin with a variety of other antibiotics, particularly against multidrug-resistant (MDR) bacteria. nih.gov
Beta-Lactams : Combinations of fosfomycin with beta-lactam antibiotics have shown significant synergistic effects against both Gram-positive and Gram-negative bacteria. Current time information in Doha, QA. For methicillin-resistant Staphylococcus aureus (MRSA), synergy has been observed with agents such as nafcillin, cefotaxime (B1668864), imipenem, and ceftriaxone. bionity.comnih.gov In some cases, these combinations can reduce the minimum inhibitory concentrations (MICs) of fosfomycin to levels well within a clinically achievable range. Current time information in Doha, QA. Against Pseudomonas aeruginosa, fosfomycin has demonstrated synergy with ticarcillin, piperacillin, ceftazidime, and imipenem. Current time information in Doha, QA. The combination of fosfomycin and cefotaxime has been shown to be bactericidal against the majority of tested bloodstream isolates of enterococci. frontiersin.org
Aminoglycosides : Synergistic bactericidal effects have been confirmed for the combination of fosfomycin with aminoglycosides like amikacin, gentamicin, and tobramycin (B1681333) against carbapenem-resistant Acinetobacter baumannii. researchgate.net This combination has also been effective against other MDR pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. researchgate.net
Other Antibiotics : Fosfomycin has also been evaluated in combination with fluoroquinolones, glycylcyclines, and colistin (B93849), showing synergistic inhibition against fosfomycin-resistant isolates. researchgate.net A systematic review of pharmacodynamic interactions found that synergism was frequently observed in combinations with penicillins and carbapenems against Enterobacterales, with linezolid (B1675486) and daptomycin (B549167) against Staphylococcus aureus, and with daptomycin against Enterococcus spp. nih.gov
The rationale behind these combination therapies is often multi-targeted, aiming to disrupt different bacterial processes simultaneously, which can lead to enhanced killing and a reduced likelihood of resistance development.
Table 2: Synergistic Combinations of this compound with Other Antibiotics
| Combination Agent Class | Specific Agent(s) | Target Organism(s) | Observed Effect | Reference(s) |
| Beta-Lactams | Imipenem, Ceftriaxone | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic and bactericidal effects. | bionity.com |
| Beta-Lactams | Piperacillin, Ceftazidime | Pseudomonas aeruginosa | Synergistic activity, reducing MICs. | Current time information in Doha, QA. |
| Beta-Lactams | Cefotaxime | Enterococci (bloodstream isolates) | Synergistic bacteriostatic and bactericidal effects. | frontiersin.org |
| Aminoglycosides | Amikacin, Gentamicin, Tobramycin | Carbapenem-resistant Acinetobacter baumannii | Synergistic bactericidal effects. | researchgate.net |
| Glycylcyclines | Tigecycline, Minocycline | Carbapenem-resistant Acinetobacter baumannii | Synergistic effects. | researchgate.net |
| Fluoroquinolones | Ciprofloxacin (B1669076), Levofloxacin | Pseudomonas aeruginosa | Estimable synergistic effect. | asm.org |
| Lipopeptides | Daptomycin | Staphylococcus aureus, Enterococcus spp. | High rates of synergistic interactions. | nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Reactivity Monitoring
Spectroscopy provides fundamental insights into the molecular architecture and electronic properties of [(Oxiran-2-yl)methyl]phosphonic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral compound like this compound, NMR methods are crucial not only for confirming the connectivity of atoms but also for determining enantiomeric purity and absolute configuration.
Chiral Shift Reagents: Paramagnetic lanthanide complexes, known as chiral shift reagents, can be used to differentiate the signals of enantiomers in an NMR spectrum. libretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to different induced chemical shifts for corresponding protons. libretexts.org For this compound, the phosphonic acid group or the epoxide oxygen can act as a binding site for the chiral shift reagent.
Mosher's Esters: A more definitive method for determining absolute configuration is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. nih.govresearchgate.net The phosphonic acid can be converted into its corresponding diester, and then the hydroxyl group, formed by the ring-opening of the epoxide, can be reacted with both (R)- and (S)-MTPA chloride. Analysis of the ¹H and ¹⁹F NMR spectra of the resulting diastereomeric Mosher's esters allows for the assignment of the absolute configuration of the stereocenter. nih.govresearchgate.netnih.gov The differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center follow a predictable pattern, which can be used to deduce the stereochemistry. researchgate.net
| Proton Assignment | δ (S)-MTPA ester (ppm) | δ (R)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| H-1a | 3.85 | 3.80 | +0.05 |
| H-1b | 3.95 | 3.92 | +0.03 |
| H-2 | 4.50 | 4.45 | +0.05 |
| H-3a | 2.90 | 2.98 | -0.08 |
| H-3b | 2.75 | 2.85 | -0.10 |
Note: Data are hypothetical and for illustrative purposes only.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within this compound. rsc.org These methods are particularly useful for studying changes in protonation states and molecular conformation. researchgate.netmdpi.com
The IR spectrum would show characteristic absorption bands for the P=O, P-O, O-H (of the phosphonic acid), and C-O-C (of the oxirane ring) stretching vibrations. researchgate.net Raman spectroscopy, being highly sensitive to symmetric vibrations and less sensitive to water, is an excellent complementary technique, especially for studying this compound in aqueous solutions. rsc.orgdtu.dk
pH-Dependent Studies: The phosphonic acid group has two acidic protons, and its protonation state is dependent on the pH of the solution. Vibrational spectroscopy can monitor these changes. For instance, the stretching frequencies of the P=O and P-O bonds are sensitive to deprotonation. As the pH increases, the P(O)(OH)₂ group sequentially deprotonates to P(O)(OH)O⁻ and then to P(O)O₂²⁻. These changes result in shifts of the corresponding vibrational bands, which can be tracked to determine the pKa values of the phosphonic acid group. researchgate.net
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| P-OH | O-H stretch | 2500-2700 (broad) | - |
| P=O | P=O stretch | 1200-1300 | 1200-1300 |
| P-O | P-O stretch | 950-1050 | 950-1050 |
| Oxirane C-H | C-H stretch | 3000-3100 | 3000-3100 |
| Oxirane C-O-C | Ring stretch (asymmetric) | 810-950 | - |
| Oxirane C-O-C | Ring stretch (symmetric) | 1250 | 1250 |
Note: Frequencies are approximate and can vary based on the molecular environment and physical state.
X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net To perform this analysis, a single crystal of this compound or a suitable derivative must be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, and bond angles. thieme-connect.de
For chiral molecules, the use of anomalous dispersion is critical for determining the absolute configuration. thieme-connect.de By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct enantiomer can be assigned without reference to any other chiral substance. This technique provides the definitive proof of the molecule's stereochemistry. thieme-connect.de
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the enantiomers of this compound, assessing its purity, and quantifying it in various matrices.
Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and determining the enantiomeric excess (% ee) of a chiral compound. sigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. tcichemicals.com
For a polar and acidic compound like this compound, various types of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. The mobile phase composition, typically a mixture of an organic solvent like isopropanol (B130326) and a nonpolar solvent like hexane, is optimized to achieve baseline separation of the enantiomeric peaks. tuwien.at The enantiomeric excess is calculated from the integrated areas of the two peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | ELSD or CAD (due to lack of UV chromophore) |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
Note: Conditions are hypothetical and require experimental optimization.
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound and separating it from starting materials, byproducts, or degradation products. sielc.com However, the compound lacks a significant ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors challenging and insensitive.
Evaporative Light Scattering Detector (ELSD): The column eluent is nebulized and the mobile phase is evaporated, leaving behind fine particles of the analyte. A light beam is passed through these particles, and the scattered light is measured by a photodiode. The response is related to the mass of the analyte. researchgate.net
Charged Aerosol Detector (CAD): This detector also starts with nebulization and solvent evaporation. The resulting analyte particles are then charged by collision with ionized nitrogen gas. The total charge is measured by an electrometer, providing a response that is directly proportional to the mass of the non-volatile analyte, largely independent of its chemical structure. thermofisher.comresearchgate.net
These detectors provide a nearly uniform response for non-volatile compounds, making them ideal for the quantitative analysis and purity assessment of this compound. thermofisher.comsielc.com
| Detector | Principle | Advantages for this Compound | Limitations |
|---|---|---|---|
| UV-Vis | UV/Visible Light Absorption | Simple, robust | Very low sensitivity (lacks a chromophore) |
| ELSD | Light scattering by analyte particles | Universal for non-volatile analytes, gradient compatible | Non-linear response, requires optimization |
| CAD | Charge measurement of analyte particles | Universal for non-volatile analytes, consistent response, high sensitivity | Requires volatile mobile phases |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and thermally stable compounds. However, the inherent polarity and low volatility of this compound preclude its direct analysis by GC-MS. To overcome this limitation, a crucial sample preparation step known as derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. restek.com
The most common derivatization strategy for phosphonic acids, including this compound, is silylation. restek.comoup.com This involves replacing the active hydrogens in the phosphonic acid group with a trimethylsilyl (B98337) (TMS) group. colostate.edu A widely used and effective silylating agent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with a catalyst such as trimethylchlorosilane (TMCS). oup.com The derivatization reaction converts the polar phosphonic acid into a more volatile silyl (B83357) ester.
In a typical derivatization procedure, the sample containing this compound is dried and then heated with BSTFA and a catalyst in a suitable solvent. oup.com The resulting trimethylsilyl derivative can then be readily analyzed by GC-MS. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Detailed research findings have demonstrated the successful application of this methodology. For instance, in the GC-MS analysis of silylated fosfomycin (B1673569), an extracted ion chromatogram monitoring for ions with a mass-to-charge ratio (m/z) of 210 has been effectively used to identify the compound. researchgate.net The mass spectrum of the derivatized peak provides definitive structural information, confirming the presence of the analyte. researchgate.net Another approach that has been explored is "Flash Methylation," which prepares the compound for determination via a capillary column with a thermionic detector. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Technique | Silylation | restek.comoup.com |
| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst | oup.com |
| Key Mass Fragment (m/z) | 210 | researchgate.net |
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable technique for the molecular identification and metabolite profiling of this compound in biological matrices. mdpi.comresearchgate.net This approach offers high sensitivity and selectivity, allowing for both the confirmation of the parent compound's identity and the investigation of its biotransformation products. nih.govnih.gov
For molecular identification, high-resolution mass spectrometry can provide a highly accurate mass measurement of the parent ion, which aids in determining its elemental composition. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. eur.nlresearchgate.net
Metabolite profiling aims to identify and quantify the products of metabolic processes. In the context of this compound, this involves analyzing biological samples, such as urine and plasma, to detect any modifications to the parent compound after administration. eur.nl However, studies on the metabolism of fosfomycin have indicated that a significant portion of the compound is excreted from the body unchanged. nih.govnih.gov Research has shown that approximately 90% of an intravenously administered dose is recovered in the urine in its original form. nih.gov This suggests that this compound undergoes limited metabolism in the body. Consequently, extensive metabolite profiling may reveal low levels of biotransformation products, with the parent compound being the major detectable species.
Selected Reaction Monitoring (SRM) Mode for Sensitivity
To achieve the high sensitivity required for detecting and quantifying low concentrations of this compound and its potential metabolites in complex biological samples, tandem mass spectrometry is often operated in the Selected Reaction Monitoring (SRM) mode. mdpi.comnih.gov SRM, also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive targeted analysis technique. researchgate.net
In an SRM experiment, the first stage of the mass spectrometer (Q1) is set to isolate a specific precursor ion, which is the molecular ion of the target analyte. This isolated precursor ion is then fragmented in a collision cell (Q2). The third stage of the mass spectrometer (Q3) is then set to monitor for a specific, characteristic fragment ion. researchgate.net The combination of a specific precursor ion and a specific product ion is known as an SRM "transition." By monitoring one or more of these highly specific transitions, the instrument can selectively detect the target analyte with a very high signal-to-noise ratio, even in the presence of a complex sample matrix. researchgate.net
The selection of SRM transitions is based on the fragmentation pattern of the target molecule. For this compound (fosfomycin), the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 137.0 is typically selected as the precursor ion in negative ionization mode. eur.nlresearchgate.netresearchgate.net Upon fragmentation, a characteristic product ion at m/z 79.0 is formed. eur.nlresearchgate.netresearchgate.net The transition of m/z 137.0 → 79.0 is therefore a highly specific and commonly used transition for the sensitive detection and quantification of this compound. eur.nlresearchgate.net The collision energy required to induce this fragmentation is a critical parameter that is optimized to maximize the signal of the product ion. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 137.0 | eur.nlresearchgate.netresearchgate.net |
| Product Ion (m/z) | 79.0 | eur.nlresearchgate.netresearchgate.net |
| Collision Energy (eV) | 26 - 33 | eur.nlresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
